2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]
Description
Chemical Structure:
The compound 2,2'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] (CAS: 31255-14-8) is a bis-phthalimide derivative featuring a central oxybis(ethylene glycol) linker. Its molecular formula is C₂₄H₂₄N₂O₇, with an average molecular weight of 452.456 g/mol (). The structure consists of two isoindole-1,3-dione (phthalimide) groups connected via a flexible triethylene glycol chain, which confers solubility and conformational flexibility ().
Synthesis: The synthesis of such compounds typically involves coupling phthalimide derivatives with polyether linkers. For example, and describe similar macrocyclic compounds synthesized via condensation reactions followed by salt formation.
Properties
CAS No. |
31255-14-8 |
|---|---|
Molecular Formula |
C24H24N2O7 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H24N2O7/c27-21-17-5-1-2-6-18(17)22(28)25(21)9-11-31-13-15-33-16-14-32-12-10-26-23(29)19-7-3-4-8-20(19)24(26)30/h1-8H,9-16H2 |
InChI Key |
UYVARKZPBLYEIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the isoindole dione precursors.
Reaction Conditions: The isoindole dione precursors are reacted with a diethylene glycol derivative under controlled temperature and pressure conditions.
Catalysts: Catalysts such as Lewis acids may be used to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the isoindole dione groups to their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole dione derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis-Phthalimide Derivatives with Alternative Linkers
Compound A : 2,2′-(Iminodi-2,1-ethanediyl)bis(1H-isoindole-1,3(2H)-dione) (CAS: 63563-83-7)
- Structure: Features an iminodiethylene linker instead of oxybis(ethylene glycol).
- Molecular Formula : C₂₀H₁₇N₃O₄ (MW: 363.373 g/mol) ().
- Comparison :
Compound B : 2,2'-(Oxydi-2,1-ethanediyl)bis(1H-isoindole-1,3(2H)-dione) (CAS: 43113-25-3)
- Structure : Shorter diethylene glycol linker.
- Molecular Formula : C₂₀H₁₆N₂O₆ (MW: 380.35 g/mol) ().
- Comparison :
- Flexibility : Reduced conformational flexibility compared to the triethylene glycol analog.
- Applications : Used in polymer crosslinking and photoresist materials.
Table 1: Structural and Physical Comparison
| Property | Target Compound | Compound A (Iminodiethylene) | Compound B (Diethylene Glycol) |
|---|---|---|---|
| Molecular Weight | 452.456 g/mol | 363.373 g/mol | 380.35 g/mol |
| Linker Type | Triethylene Glycol | Iminodiethylene | Diethylene Glycol |
| LogP | 1.50 | ~1.2 (estimated) | ~1.0 (estimated) |
| Water Solubility | Moderate | Low | Moderate |
Bis-Heterocyclic Compounds with Pharmacological Activity
Compound C : DMP 840 (Bis-naphthalimide)
- Structure: Two naphthalimide groups linked by a diaminopropane chain ().
- Molecular Formula : C₃₄H₂₈N₄O₈ (MW: 620.61 g/mol).
- Comparison :
Compound D : N,N’-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis(4-methyl)-benzenesulfonamide (OMBSA)
- Structure : Similar triethylene glycol linker but terminated with sulfonamide groups ().
- Molecular Formula : C₂₄H₃₄N₂O₈S₂ (MW: 566.66 g/mol).
- Comparison :
Table 2: Pharmacological Comparison
| Property | Target Compound | Compound C (Bis-naphthalimide) | Compound D (OMBSA) |
|---|---|---|---|
| Core Structure | Phthalimide | Naphthalimide | Sulfonamide |
| Molecular Weight | 452.456 g/mol | 620.61 g/mol | 566.66 g/mol |
| Known Activity | Potential anticancer | Anticancer (DNA intercalation) | Kv channel blockade |
| Solubility | Moderate | Low | High (due to sulfonamide) |
Polyether-Linked Esters and Salts
Compound E : Tetraethylene Glycol Bis(2-ethylhexanoate) (CAS: 18268-70-7)
- Structure: Triethylene glycol linker with 2-ethylhexanoate ester termini ().
- Molecular Formula : C₂₄H₄₆O₇ (MW: 446.625 g/mol).
- Comparison :
Compound F : 1,1′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] bis[α-methyl-4-(2-methylpropyl)benzeneacetate]
Key Research Findings and Contradictions
- Structural vs. Functional Relationships : While the target compound shares a triethylene glycol linker with OMBSA (), its phthalimide termini may limit ion channel interactions compared to sulfonamides.
- Anticancer Potential: Bis-naphthalimides () show direct antitumor activity, but the target compound’s efficacy remains unverified.
- Synthetic Challenges : Macrocyclic analogs () require complex multistep syntheses, whereas the target compound’s linear structure may simplify production.
Biological Activity
The compound 2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] (CAS Number: 31255-14-8) is a derivative of isoindole-1,3-dione known for its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications through a comprehensive review of existing literature.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 452.46 g/mol. The structure features two isoindole-1,3-dione moieties linked by an ether bridge, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.46 g/mol |
| Density | 1.343 g/cm³ |
| Boiling Point | 614 °C |
| Flash Point | 325.2 °C |
1. Cyclooxygenase Inhibition
Recent studies have highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. Research indicates that derivatives of isoindole-1,3-dione exhibit significant anti-inflammatory properties by modulating these enzymes.
- Inhibition Rates : Some derivatives showed higher COX-2 inhibition compared to standard drugs like meloxicam.
- Mechanism : The presence of the aromatic moiety enhances affinity for COX enzymes, suggesting that structural modifications can lead to improved therapeutic profiles.
2. Antioxidant Activity
The compound has demonstrated potent antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is crucial in mitigating oxidative stress-related damage in cells.
3. Cytotoxicity Studies
In vitro studies have shown that the compound exhibits low cytotoxicity within a concentration range of . This suggests a favorable safety profile for potential therapeutic applications.
Case Study 1: Anti-inflammatory Effects
A study published in Organic and Biomolecular Chemistry evaluated various isoindole derivatives for their anti-inflammatory effects. The results indicated that certain compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory markers like IL-10 .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of isoindole derivatives against neurodegenerative diseases. The results indicated that these compounds could inhibit acetylcholinesterase activity, providing a potential avenue for Alzheimer's disease treatment .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets. These studies suggest strong interactions with amino acids in the active sites of COX enzymes, which may explain its inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
